molecular formula C16H12ClNO2S B8547613 7-(4-Chlorobenzoyl)-3-methylthioindolin-2-one CAS No. 61085-31-2

7-(4-Chlorobenzoyl)-3-methylthioindolin-2-one

Cat. No. B8547613
Key on ui cas rn: 61085-31-2
M. Wt: 317.8 g/mol
InChI Key: ZPMJRLJAZUVURP-UHFFFAOYSA-N
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Patent
US04045576

Procedure details

A stirred solution of 9 g. (0.028 mole) of 7-(4-chlorobenzoyl)-3-methylthioindolin-2-one in 180 ml. of tetrahydrofuran was treated over a two-hour period with 45 g. of a commercial Raney nickel water suspension. After the addition was complete the mixture was filtered. A drop of concentrated hydrochloric acid was added to the filtrate which removed some color and the resulting solution was then stripped under water pump vacuum to yield a cream color material. Recrystallization from toluene gave needles, (93% yield); the material sintered at 177° C. and melted at 186° C.
Quantity
0.028 mol
Type
reactant
Reaction Step One
[Compound]
Name
Raney nickel water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([C:8]2[CH:9]=[CH:10][CH:11]=[C:12]3[C:16]=2[NH:15][C:14](=[O:17])[CH:13]3SC)=[O:7])=[CH:4][CH:3]=1>O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([C:8]2[CH:9]=[CH:10][CH:11]=[C:12]3[C:16]=2[NH:15][C:14](=[O:17])[CH2:13]3)=[O:7])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0.028 mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C=2C=CC=C3C(C(NC23)=O)SC)C=C1
Step Two
Name
Raney nickel water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
A drop of concentrated hydrochloric acid was added to the filtrate which
CUSTOM
Type
CUSTOM
Details
removed some color
CUSTOM
Type
CUSTOM
Details
to yield a cream color material
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene
CUSTOM
Type
CUSTOM
Details
gave needles, (93% yield)
CUSTOM
Type
CUSTOM
Details
sintered at 177° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)C=2C=CC=C3CC(NC23)=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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